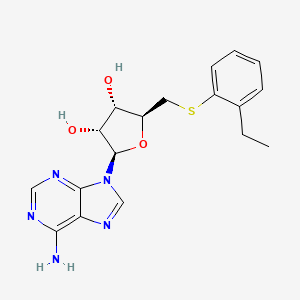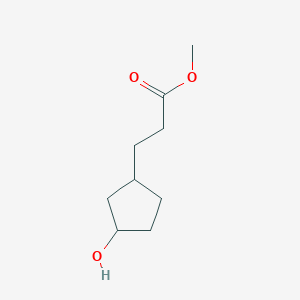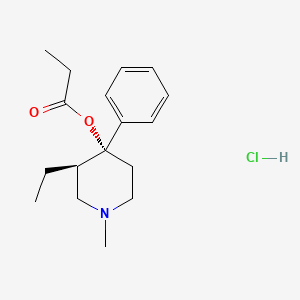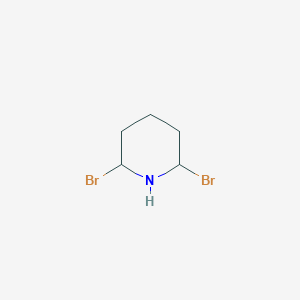![molecular formula C8H18N2O2 B15288952 (E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-NITROSOBUTANE DIMER: is an organic compound with the chemical formula C8H18N2O2This compound is primarily used as a spin trapping reagent in electron spin resonance studies and as a reactant in the synthesis of air-stable π-radicals based on Corannulene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TERT-NITROSOBUTANE DIMER is synthesized through a series of reactions starting from 2-methyl-2-nitrosopropane. The synthetic route involves the following steps :
Oxidation of 2-methyl-2-nitrosopropane: The starting material is oxidized using oxygen or hydrogen peroxide.
Formation of the intermediate: The reaction mixture is heated to form an intermediate compound.
Dimerization: The intermediate compound undergoes dimerization to form TERT-NITROSOBUTANE DIMER.
Industrial Production Methods: The industrial production of TERT-NITROSOBUTANE DIMER follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: TERT-NITROSOBUTANE DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Specific reducing agents depending on the desired product.
Substitution Reagents: Various organic and inorganic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized products, while substitution reactions can yield a variety of substituted compounds .
Applications De Recherche Scientifique
TERT-NITROSOBUTANE DIMER has several scientific research applications, including :
Chemistry: Used as a spin trapping reagent in electron spin resonance studies to detect and analyze unstable free radicals.
Biology: Employed in studies involving radical trapping and detection.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of air-stable π-radicals and other industrial applications.
Mécanisme D'action
The mechanism of action of TERT-NITROSOBUTANE DIMER involves its ability to trap unstable free radicals, forming stable paramagnetic nitroxide radicals. These radicals can be detected and analyzed using electron spin resonance spectroscopy. The compound’s unique structure, featuring a bent C-N=O linkage, allows it to effectively interact with and stabilize free radicals .
Comparaison Avec Des Composés Similaires
2-Methyl-2-nitrosopropane: A related compound with similar properties and applications.
Nitroso-tert-butane: Another similar compound used in radical trapping studies
Uniqueness: TERT-NITROSOBUTANE DIMER is unique due to its specific dimeric structure, which enhances its stability and effectiveness as a spin trapping reagent. Its ability to form stable paramagnetic nitroxide radicals makes it particularly valuable in electron spin resonance studies .
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-tert-butyl-[tert-butyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)9(11)10(12)8(4,5)6/h1-6H3/b10-9+ |
Clé InChI |
QQRGPQCRNDOEIJ-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=[N+](/C(C)(C)C)\[O-])/[O-] |
SMILES canonique |
CC(C)(C)[N+](=[N+](C(C)(C)C)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

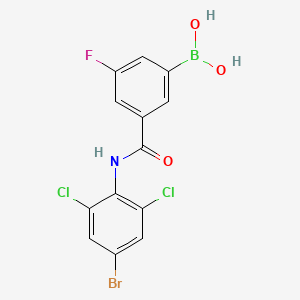
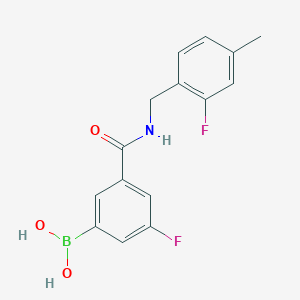

![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

